molecular formula C12H17F3N2O B1649006 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine CAS No. 801190-26-1

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Cat. No. B1649006
CAS RN: 801190-26-1
M. Wt: 262.27 g/mol
InChI Key: OBIZVGDSBJAAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine” is a small molecule . It is also known as (S)-Fluoxetine , which is an antidepressant drug . The molecule has an S configuration .


Molecular Structure Analysis

The molecular formula of this compound is C17H18F3NO . It contains a trifluoromethyl group attached to a phenyl ring, which is connected to a propyl chain. The propyl chain is substituted with an amino group and a phenoxy group .

Scientific Research Applications

Palladium-Catalyzed Synthesis

The compound has been utilized in palladium-catalyzed synthesis methods, such as the Buchwald-Hartwig amination, to produce N,N-dimethylaniline derivatives. This process, which involves C-N bond formation, highlights its role in creating valuable intermediates for organic synthesis, offering a pathway to multifunctional reaction partners that are crucial in developing novel materials and chemicals (Taeufer & Pospech, 2020).

Photophysical and Photochemical Properties

Another significant application is in the investigation of photophysical and photochemical properties of zinc(ii) phthalocyanines derivatives. These studies are essential for exploring the potential of such compounds in photodynamic therapy (PDT), a promising approach for treating various diseases, including cancer. The ability of these compounds to act as photosensitizers, their interaction with proteins, and their solubility characteristics in different solvents are key aspects of their application in biomedical research (Çolak, Durmuş, & Yildiz, 2016).

Electronic and Optical Materials

The compound's derivatives have found applications in the development of electronic and optical materials, such as conjugated polyelectrolytes, which are crucial for optoelectronic devices. The synthesis of alternating copolymers based on polyfluorene showcases the role of such compounds in enhancing the performance of electroluminescent devices. These materials, characterized by their solubility in polar solvents and high quantum efficiencies, demonstrate the compound's contribution to advancing materials science and engineering (Huang et al., 2004).

Catalysis and Reaction Mechanisms

Furthermore, its applications extend to catalysis and the elucidation of reaction mechanisms. For instance, it has been involved in studies exploring the generation and rearrangements of ylides from tertiary amines and α‐diazo ketones, underlining its utility in synthetic organic chemistry. Such reactions, catalyzed by ruthenium complexes, open new avenues for the synthesis of α-amino ketones, providing insights into reaction pathways and the design of novel catalysts (Zotto et al., 2000).

properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-9-4-5-11(16)10(8-9)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZVGDSBJAAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
Reactant of Route 3
Reactant of Route 3
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
Reactant of Route 4
Reactant of Route 4
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
Reactant of Route 5
Reactant of Route 5
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
Reactant of Route 6
Reactant of Route 6
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.